molecular formula C18H16ClN3O3 B14980367 N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B14980367
M. Wt: 357.8 g/mol
InChI Key: OJJGZSNJOKRZDN-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the oxadiazole ring in the structure contributes to its stability and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-11-4-3-5-12(2)16(11)24-10-15(23)20-18-21-17(25-22-18)13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

OJJGZSNJOKRZDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide is unique due to the presence of both the oxadiazole ring and the dimethylphenoxyacetamide moiety. This combination enhances its biological activity and makes it a versatile compound for various research applications .

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